molecular formula C20H16N4O2 B2954863 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895013-38-4

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2954863
CAS No.: 895013-38-4
M. Wt: 344.374
InChI Key: UYRQTQPMJYLKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its similarity to purine bases and its diverse biological activities . This specific compound features a 2-methylphenyl group at the N1 position and a phenacyl (2-oxo-2-phenylethyl) group at the N5 position. The pyrazolopyrimidine core is known to be a versatile pharmacophore, and substitutions at these positions are critical for modulating the compound's biological activity and physicochemical properties . Compounds within the pyrazolo[3,4-d]pyrimidine class have demonstrated significant potential in biomedical research, particularly as antiproliferative agents. Research on closely related analogs has shown that these molecules exhibit activity against a range of human cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) . The mechanism of this antiproliferative activity is often attributed to the ability of these molecules to establish specific hydrogen bonds with biological targets such as DNA topoisomerase enzymes, which are common targets for various anticancer agents . Molecular docking studies can be utilized to investigate these potential interactions. Key Research Applications: • Anticancer Research: Serves as a key intermediate or target molecule for the synthesis and evaluation of new compounds with potential antiproliferative activity . • Medicinal Chemistry: The compound is a valuable building block for exploring structure-activity relationships (SAR), particularly around the N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine core . • Biochemical Tool: Can be used in the development of enzyme inhibitors, as the pyrazolopyrimidine scaffold is known to inhibit various kinase enzymes . Storage and Handling: Store the product in a cool, dry place. For long-term storage, keep the container tightly sealed under inert conditions. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information. This product is sold for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-7-5-6-10-17(14)24-19-16(11-22-24)20(26)23(13-21-19)12-18(25)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQTQPMJYLKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives

Structural Modifications and Physicochemical Properties

A comparative analysis of substituents and their impact on key properties is shown below:

Compound Name Substituents at Position 1 Substituents at Position 5/6 C log P* Key Properties
Target Compound 2-Methylphenyl 2-Oxo-2-phenylethyl ~3.2† Moderate lipophilicity, aromatic interactions
Ethyl 2-(1-methyl-4-oxo-...acetate () 1-Methyl Ethyl ester ~1.5 Higher solubility due to ester group
1-(3,5-Dimethylphenyl)-...one () 3,5-Dimethylphenyl None (unsubstituted) ~3.8 Increased steric hindrance
1-(4-Nitrophenyl)-...one () 4-Nitrophenyl None ~2.0 Electron-withdrawing nitro group
1-(3-Bromophenyl)-...one () 3-Bromophenyl None ~3.5 Halogen enhances binding affinity

*Theoretical partition coefficient (lipophilicity). †Estimated based on analogs in .

Key Observations :

  • Lipophilicity : The target compound’s C log P (~3.2) is intermediate, balancing solubility and membrane permeability. The 2-oxo-2-phenylethyl group increases lipophilicity compared to ester-containing analogs (e.g., ) .
  • Electronic Effects : Unlike the nitro group in , the methyl group in the target compound is electron-donating, which may stabilize the ring system .
Anti-Inflammatory Activity ()

Pyrazolo[3,4-d]pyrimidin-4-one derivatives with aromatic substituents (e.g., 4-bromophenyl, 4-chlorophenyl) showed potent anti-inflammatory effects. The target compound’s phenyl group may similarly engage hydrophobic pockets in cyclooxygenase (COX) enzymes, while the oxoethyl linker could facilitate hydrogen bonding .

Anticancer Activity ()

Urea hybrids of pyrazolo[3,4-d]pyrimidines (e.g., CBS-1) demonstrated cytotoxicity via caspase-3 activation and NF-κB suppression. The target compound’s 2-oxo-2-phenylethyl group may mimic urea’s hydrogen-bonding capacity, though its efficacy requires empirical validation .

Antiparasitic Activity ()

Pyrazolo[3,4-d]pyrimidin-4-one derivatives with simple substituents (e.g., unsubstituted phenyl) showed anti-leishmanial activity. The target compound’s methyl and phenyl groups may enhance membrane penetration in parasitic cells .

Biological Activity

The compound 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4OC_{18}H_{16}N_4O, and its structure features a pyrazolo[3,4-d]pyrimidine core. This structural motif is known for its diverse biological activities, including antitumor and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • In vivo studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Case Study : In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers.

Enzyme Inhibition

Another notable activity is the inhibition of specific enzymes:

  • Cyclin-dependent kinases (CDKs) : The compound has been shown to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This action contributes to its anticancer properties by blocking cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts cell cycle progression by inhibiting key regulatory proteins.
  • Anti-inflammatory Pathways : It modulates signaling pathways related to inflammation, particularly NF-kB.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other known pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityCDK Inhibition
Compound AModerateLowIC50: 0.50 µM
Compound BHighModerateIC50: 0.40 µM
Target Compound High High IC50: 0.36 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.